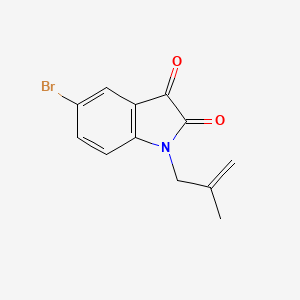
N-(4-chlorophenyl)-2,2-diphenylacetamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-2,2-diphenylacetamide, commonly known as Chlorprothixene, is a chemical compound that belongs to the class of compounds known as phenylacetamides. Chlorprothixene is a neuroleptic drug that is used in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and anxiety.
Wirkmechanismus
Chlorprothixene acts as an antagonist at various receptors in the brain, including dopamine, serotonin, and histamine receptors. By blocking these receptors, Chlorprothixene reduces the activity of certain neurotransmitters in the brain, which can help to alleviate symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Chlorprothixene has been found to have a variety of biochemical and physiological effects, including reducing the activity of certain neurotransmitters in the brain, altering the levels of various hormones in the body, and affecting the function of various organs, such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorprothixene has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively target certain receptors in the brain. However, Chlorprothixene also has several limitations, including its potential for side effects and its narrow therapeutic window.
Zukünftige Richtungen
There are several potential future directions for research on Chlorprothixene, including its potential use in the treatment of other psychiatric disorders, such as depression and obsessive-compulsive disorder. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Chlorprothixene, as well as its potential for use in combination with other drugs. Finally, research could be conducted to develop new formulations of Chlorprothixene that are more effective and have fewer side effects.
Wissenschaftliche Forschungsanwendungen
Chlorprothixene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It has been found to be effective in reducing symptoms of schizophrenia, bipolar disorder, and anxiety. Chlorprothixene has also been studied for its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAUZMDWJGNYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308139 | |
| Record name | N-(4-chlorophenyl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,2-diphenylacetamide | |
CAS RN |
24765-98-8 | |
| Record name | NSC202496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-chlorophenyl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(2-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829280.png)
![2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829283.png)

![6-bromo-4-phenyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3829295.png)
![N-[2,6-dihydroxy-3-(phenoxyacetyl)benzyl]alanine](/img/structure/B3829313.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-biphenylcarboxamide](/img/structure/B3829330.png)
![4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3829335.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3,5-dinitrobenzamide](/img/structure/B3829338.png)
![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]thio}methyl)-6-bromo-1-phenyl-1H-indole-3-carboxylate hydrobromide](/img/structure/B3829347.png)

![4-[(3-amino-2-cyano-3-oxo-1-propen-1-yl)amino]butanoic acid](/img/structure/B3829357.png)